Propionylcholine

Cholinergic Pharmacology Epithelial Ion Transport Muscarinic Receptor Signaling

Propionylcholine is a non-substitutable cholinergic agonist. Its 3-carbon acyl chain ensures muscarinic-selective action for cleaner epithelial signaling assays vs. butyrylcholine, while acting as the optimal substrate for propionylcholinesterases. It serves as a unique negative control for synaptic vesicle release studies, where it is distinctly less releasable than acetylcholine. Procure for precise, mechanistic dissection of cholinergic pathways.

Molecular Formula C8H18NO2+
Molecular Weight 160.23 g/mol
CAS No. 5072-54-8
Cat. No. B1209710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionylcholine
CAS5072-54-8
Synonymspropionylcholine
propionylcholine chloride
propionylcholine iodide
propionylcholine tosylate
Molecular FormulaC8H18NO2+
Molecular Weight160.23 g/mol
Structural Identifiers
SMILESCCC(=O)OCC[N+](C)(C)C
InChIInChI=1S/C8H18NO2/c1-5-8(10)11-7-6-9(2,3)4/h5-7H2,1-4H3/q+1
InChIKeyVVQZRZCFJJZEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propionylcholine (CAS 5072-54-8): Procurement-Relevant Overview of a Specialized Choline Ester for Neuropharmacology and Epithelial Signaling Research


Propionylcholine (PCh; CAS 5072-54-8) is a quaternary ammonium acyl choline ester, comprising a choline moiety esterified with propionic acid, with a molecular formula of C8H18NO2⁺ and a molecular weight of 160.23 g/mol [1][2]. It functions as a cholinergic agonist, directly interacting with muscarinic and nicotinic acetylcholine receptors (AChRs), and serves as a substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [3]. Endogenously, it is produced in the colonic epithelium at expression levels of 2–3% relative to acetylcholine and acts as a paracrine regulator of colonic ion transport [4]. Its primary research utility lies in mechanistic studies of cholinergic neurotransmission, where its distinct receptor activation profile and enzyme kinetics differentiate it from more common choline esters like acetylcholine (ACh), butyrylcholine (BCh), and carbachol [5].

Why Acyl Chain Length Dictates Propionylcholine's Unique Pharmacological and Enzymatic Fingerprint, Preventing Direct Substitution


Propionylcholine cannot be generically substituted with other choline esters due to the profound impact of its three-carbon acyl chain (propionyl group) on receptor pharmacology, enzymatic hydrolysis, and physiological function. In contrast to acetylcholine (two-carbon acetyl group), which potently activates both muscarinic and nicotinic receptors with rapid degradation, propionylcholine exhibits a distinctly weaker muscarinic potency but enhanced nicotinic pressor effects [1]. Compared to the four-carbon butyrylcholine, propionylcholine demonstrates a more targeted muscarinic receptor action in epithelial tissue, rather than the mixed nicotinic/muscarinic activation seen with BCh [2]. Furthermore, the enzyme kinetics of cholinesterases—both vertebrate AChE/BChE and specialized invertebrate propionylcholinesterases—are highly sensitive to acyl chain length, with propionylcholine often serving as an optimal or high-affinity substrate for certain enzymes where ACh or BCh are less effective [3]. These pharmacodynamic and metabolic distinctions, rooted in the specific acyl moiety, render propionylcholine an experimentally non-interchangeable tool for dissecting cholinergic signaling pathways.

Propionylcholine (5072-54-8): Quantitative Evidence Guide for Scientific Selection vs. Comparators


Receptor Selectivity Profile: Propionylcholine's Predominant Muscarinic Action vs. Butyrylcholine's Mixed Receptor Activation in Colonic Epithelium

In rat distal colonic epithelium, propionylcholine's action is predominantly mediated by muscarinic receptors, whereas butyrylcholine activates both nicotinic and muscarinic receptors. This functional selectivity was determined using inhibitor experiments in Ussing chambers [1]. The experimental system involved measuring short-circuit current (Isc) as a proxy for anion secretion, with choline esters applied at varying concentrations [1].

Cholinergic Pharmacology Epithelial Ion Transport Muscarinic Receptor Signaling Nicotinic Receptor Signaling

Endogenous Expression Ratio: Propionylcholine's Physiological Abundance Quantified at 2-3% Relative to Acetylcholine in Colonic Epithelium

Using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) imaging of rat distal colon sections, the relative expression rate of propionylcholine was determined to be 2–3% in comparison with acetylcholine, which served as the baseline reference [1]. This establishes a clear, quantitative benchmark for the endogenous presence of this atypical choline ester in a specific tissue context.

Metabolomics Gut-Brain Axis Short-Chain Fatty Acid Signaling Mass Spectrometry Imaging

Presynaptic Vesicular Release: Propionylcholine Exhibits Reduced Releasability Compared to Acetylcholine and Butyrylcholine in Torpedo Electric Organ

In studies utilizing the Torpedo marmorata electric organ—a classic model for cholinergic synaptic vesicles—both propionylcholine and butyrylcholine were found to be incorporated into synaptic vesicles. However, a key functional distinction emerged: while butyrylcholine was as releasable as acetylcholine, propionylcholine demonstrated significantly reduced releasability [1]. This indicates that the vesicular release machinery is sensitive to the acyl chain structure of the choline ester.

Synaptic Transmission Neurochemistry Vesicular Release Mechanisms Cholinergic Synapse Model

Enzymatic Substrate Preference: Propionylcholine as the Optimal Substrate for Specialized Molluscan Propionylcholinesterase

The propionylcholinesterase enzyme isolated from the mollusk Murex trunculus exhibits a marked substrate preference for propionylcholine (PCh). Kinetic analysis revealed that PCh is the optimal substrate for this enzyme, outperforming both acetylcholine (ACh) and butyrylcholine (BCh) in terms of both enzyme-substrate complex formation and catalytic turnover [1]. This contrasts with typical vertebrate cholinesterases, where ACh or BCh are the preferred substrates. The study established this through comparative kinetic parameters (Km, V, V/Km) [1].

Enzymology Cholinesterase Kinetics Invertebrate Neurobiology Substrate Specificity

Vertebrate Cholinesterase Hydrolysis Rate: Propionylcholine is Readily Hydrolyzed by Both Specific (AChE) and Non-Specific (BChE) Cholinesterases

A study on rat brain and superior cervical ganglion homogenates demonstrated that propionylcholine, along with propionylthiocholine, is readily hydrolyzed by both specific (AChE) and non-specific (BChE) cholinesterases. This finding was based on high hydrolysis rates observed across a pH range and confirmed using selective inhibitors (284 C 51 for AChE, iso-OMPA for BChE) [1]. In contrast, acetyl-β-methylcholine is primarily split by AChE, and butyrylcholine mainly by BChE, highlighting propionylcholine's broader enzyme susceptibility.

Enzymology Acetylcholinesterase (AChE) Butyrylcholinesterase (BChE) Substrate Specificity

Procurement-Driven Application Scenarios for Propionylcholine (CAS 5072-54-8) Based on Quantitative Evidence


Functional Dissection of Muscarinic Signaling in Colonic Epithelial Ion Transport

Procure propionylcholine for Ussing chamber experiments using rat distal colon tissue to study anion secretion. Based on evidence that propionylcholine acts predominantly on muscarinic receptors in this tissue, unlike butyrylcholine which activates both nicotinic and muscarinic receptors, it enables cleaner, muscarinic-specific pathway analysis [1]. The endogenous expression ratio of 2–3% relative to acetylcholine provides a physiological reference point for dosing experiments [2].

Probing Structural Determinants of Synaptic Vesicle Release Using a Choline Ester with Reduced Releasability

Procure propionylcholine for studies on cholinergic synaptic vesicle dynamics using the Torpedo electric organ model. Evidence shows that while both propionylcholine and butyrylcholine are incorporated into vesicles, propionylcholine is uniquely less releasable than both acetylcholine and butyrylcholine [3]. This makes it an essential negative control or probe for identifying the molecular features required for efficient exocytosis.

Specific Detection and Kinetic Characterization of Invertebrate Propionylcholinesterases

Procure propionylcholine as the optimal substrate for assaying propionylcholinesterase activity from molluscan species like Murex trunculus. Kinetic evidence confirms that this enzyme prefers propionylcholine over acetylcholine or butyrylcholine for both substrate binding and catalytic turnover, ensuring maximal assay sensitivity and specificity [4]. Using generic substrates like acetylcholine would significantly underestimate enzyme activity.

Simultaneous Assessment of AChE and BChE Activity in Mammalian Tissue Homogenates

Procure propionylcholine for total cholinesterase activity assays in rat brain or other mammalian tissues. Evidence demonstrates that propionylcholine is readily hydrolyzed by both specific (AChE) and non-specific (BChE) cholinesterases, unlike substrates such as acetyl-β-methylcholine (AChE-specific) or butyrylcholine (BChE-specific) [5]. This allows for a single-substrate measurement of overall cholinergic hydrolytic capacity, simplifying experimental workflows.

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